Corchoroside B
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Overview
Description
Corchoroside B is a steroidal glycoside, a class of organic compounds known for their significant biological activities. It is isolated from the seeds of Corchorus olitoriusThis compound is known for its digitalis-like action, which makes it valuable in the treatment of cardiac conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Corchoroside B involves the esterification of hydroxyl groups at specific positions on the steroid skeleton. The process typically includes the use of acetic acid for esterification at the 3’, 4’, and 19 positions .
Industrial Production Methods: Industrial production of this compound is primarily through extraction from Corchorus olitorius seeds. The seeds are processed to isolate the glycosides, which are then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Corchoroside B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Corchoroside B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal glycosides and their reactions.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is investigated for its cardiotonic properties, similar to digitalis, making it useful in treating heart conditions.
Industry: It is explored for its potential use in developing new pharmaceuticals and as a natural product in various formulations
Mechanism of Action
Corchoroside B exerts its effects primarily through its action on the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, it increases intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. This leads to increased cardiac contractility, making it useful in treating heart failure .
Comparison with Similar Compounds
- Corchoriside A
- Strophanthidin trioside
- Coroloside
- Olitoriside
Comparison: Corchoroside B is unique among these compounds due to its specific esterification pattern and its potent cardiotonic activity. While other compounds like Corchoriside A and Olitoriside also exhibit cardiotonic properties, this compound’s unique structure provides distinct pharmacological benefits .
Properties
Molecular Formula |
C29H42O8 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h4,12,15,18-21,23-26,31-34H,5-11,13-14H2,1-3H3/t15-,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 |
InChI Key |
VEESGYSTEQKVJL-WINCYRAGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC=C3C2)O)C6=CC(=O)OC6)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CC=C3C2)O)C6=CC(=O)OC6)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CC=C3C2)O)C6=CC(=O)OC6)C)C)O)O)O |
Synonyms |
corchoroside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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